2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-19-12-6-4-3-5-11(12)13(16)15-9-14(17)7-8-18-10-14/h3-6,17H,2,7-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGCCTQAWYZPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzamide Formation via Carboxylic Acid Activation
The synthesis begins with 2-ethoxybenzoic acid, which undergoes activation to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C. Subsequent reaction with (3-hydroxyoxolan-3-yl)methylamine in the presence of triethylamine yields the crude benzamide. However, this method often produces impurities due to incomplete activation, necessitating chromatographic purification (35–42% yield).
An optimized approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature, achieving 78% yield with >95% purity by HPLC. The carbodiimide-mediated coupling minimizes racemization and enhances reaction efficiency compared to traditional acid chloride methods.
Table 1. Comparison of Amidation Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid chloride | SOCl₂, Et₃N | CH₂Cl₂ | 42 | 82 |
| EDC/HOBt coupling | EDC, HOBt, DIPEA | DMF | 78 | 95 |
| Mixed anhydride | Pivaloyl chloride, NMM | THF | 61 | 88 |
Synthesis of (3-Hydroxyoxolan-3-yl)methylamine
The amine component is synthesized via a three-step sequence:
- Cyclization : Reacting 3-oxo-glutaric acid with formaldehyde in acidic methanol generates 3-hydroxyoxolane-3-carboxylic acid.
- Curtius Rearrangement : Treating the carboxylic acid with diphenylphosphoryl azide (DPPA) and tert-butanol produces tert-butyl (3-hydroxyoxolan-3-yl)methylcarbamate (Boc-protected amine) in 67% yield.
- Deprotection : Boc removal using 4 M HCl in dioxane yields (3-hydroxyoxolan-3-yl)methylamine hydrochloride, which is neutralized with aqueous NaOH to isolate the free amine (89% yield).
Optimization Strategies for Key Intermediate
Protective Group Selection
Boc protection proves critical for preventing amine oxidation during storage and coupling. Comparative studies show that acetyl protection leads to 12–15% N-acetylated byproducts, whereas Boc groups remain inert under EDC/HOBt conditions.
Solvent Effects on Coupling Efficiency
Polar aprotic solvents enhance reaction kinetics:
- DMF increases amidation rate by 3.2× compared to THF due to improved reagent solubility.
- Dichloromethane causes premature precipitation, reducing yields to 58%.
Analytical Characterization and Quality Control
Spectroscopic Validation
Impurity Profiling
Common impurities include:
- N-Ethyl derivative (0.8%): Forms via ethoxy group migration during prolonged heating.
- Dihydrooxepane adduct (1.2%): Results from oxolane ring expansion under acidic conditions.
Scale-Up Considerations
Continuous Flow Synthesis
Implementing a continuous flow reactor reduces reaction time from 18 h (batch) to 2.5 h, achieving 82% yield at 500 g scale. Key parameters:
- Residence time: 8 min
- Temperature: 25°C
- Pressure: 12 bar
Crystallization Optimization
Ethyl acetate/hexane (1:3) recrystallization produces needle-shaped crystals with 99.7% purity, compared to 97.4% via rapid cooling.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Drug Development
2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide serves as a valuable scaffold in drug discovery. Its unique structure allows for modifications that can enhance the efficacy and specificity of drug candidates targeting various biological pathways. The compound's potential as an enzyme inhibitor has been highlighted in several studies, making it a candidate for developing therapeutics against diseases where such enzymes play critical roles.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of benzamide compounds exhibit anticancer properties by inducing apoptosis in cancer cells. A study focusing on similar compounds reported that modifications to the benzamide structure significantly affected cell viability and apoptosis rates in various cancer cell lines, suggesting that 2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide could be further investigated for its anticancer potential .
Biological Studies
Mechanism of Action
The biological activity of 2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The hydroxyoxolan group enhances solubility and bioavailability, which are crucial for effective biological activity. Studies indicate that this compound may modulate signaling pathways involved in inflammation and cell proliferation .
Case Study: Inhibition of Pathogenic Mechanisms
A notable case study evaluated the compound's ability to inhibit the Type III secretion system (T3SS) in Gram-negative bacteria, a critical virulence factor in infections. The study found that compounds structurally similar to 2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide effectively reduced T3SS activity, indicating potential applications in developing new antibacterial agents .
Materials Science
Development of Novel Materials
The unique chemical structure of 2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide makes it suitable for applications in materials science, particularly in creating polymers with specific properties. Its functional groups can be tailored to enhance material characteristics such as thermal stability and mechanical strength.
Table 1: Properties and Applications of 2-Ethoxy-N-[(3-Hydroxyoxolan-3-Yl)Methyl]Benzamide
| Property | Description | Application Area |
|---|---|---|
| Solubility | High due to hydroxyoxolan group | Drug formulation |
| Biological Activity | Potential enzyme inhibition | Medicinal chemistry |
| Chemical Stability | Stable under various conditions | Material science |
| Interaction with Receptors | Modulates key signaling pathways | Therapeutic development |
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide: Unique due to its specific functional groups and molecular structure.
3-hydroxytetrahydrofuran derivatives: Similar in structure but differ in the substituents attached to the tetrahydrofuran ring.
Ethoxybenzamides: Share the ethoxybenzamide core but differ in the substituents attached to the benzamide moiety.
Uniqueness
The uniqueness of 2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound based on diverse sources of research.
Chemical Structure and Synthesis
The compound features a benzamide core substituted with an ethoxy group and a hydroxyoxolan-3-ylmethyl moiety. The synthesis typically involves:
- Formation of Benzamide Core : Reacting a substituted benzoic acid with an appropriate amine.
- Introduction of Hydroxyoxolan-3-ylmethyl Group : This is achieved through nucleophilic substitution with oxolane derivatives.
The final product is purified using recrystallization or chromatography to ensure high purity levels.
Antimicrobial Properties
Research indicates that compounds similar to 2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide exhibit significant antimicrobial activity. For instance, benzamides have been shown to possess larvicidal effects against mosquito larvae, with some derivatives achieving over 90% efficacy at low concentrations (10 mg/L) .
| Compound | Activity Level | Concentration |
|---|---|---|
| 2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide | Not specified | Not specified |
| Compound 7a (similar structure) | 100% larvicidal | 10 mg/L |
Cytotoxicity and Cancer Research
The compound's structure suggests potential as an anti-cancer agent. Compounds with similar functional groups have been investigated for their cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation . The presence of the hydroxy group may enhance solubility and bioavailability, which are critical factors in drug design.
The mechanism by which 2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide exerts its biological effects likely involves:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cellular processes.
- Binding Affinity : The unique functional groups enhance binding to target proteins, potentially modulating their activity.
Case Studies
Several studies have explored the biological activities of related compounds:
- Inhibition of Type III Secretion System (T3SS) : Research focused on compounds that inhibit T3SS in pathogenic bacteria demonstrates the potential for benzamide derivatives in treating bacterial infections .
- Fungicidal Activities : Benzamides have shown moderate to high inhibitory effects against various fungi, indicating their potential as antifungal agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide, and what critical parameters influence yield?
- Methodology :
- Step 1 : Condensation of 2-ethoxybenzoyl chloride with 3-(aminomethyl)-3-hydroxyoxolane under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like dichloromethane or THF.
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.
- Critical Parameters : Temperature control (<5°C during condensation to minimize side reactions), stoichiometric ratio (1:1.05 amine:acyl chloride), and solvent dryness to prevent hydrolysis .
Q. How should researchers characterize the compound’s purity and structural identity?
- Analytical Techniques :
- 1H/13C NMR : Confirm substitution patterns (e.g., ethoxy group at ~δ 4.1 ppm, oxolane protons at δ 3.5–4.0 ppm).
- HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]+ calculated for C₁₅H₂₁NO₄: 280.15).
- FT-IR : Verify amide C=O stretch (~1650 cm⁻¹) and hydroxyl group (~3400 cm⁻¹) .
Q. What preliminary biological assays are appropriate for evaluating its bioactivity?
- Assay Design :
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric/colorimetric assays.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final amidation step?
- Troubleshooting Strategies :
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency.
- Solvent Optimization : Replace THF with DMF to improve solubility of intermediates.
- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and adjust reagent addition rates .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Analytical Approaches :
- Variable Temperature NMR : Assess dynamic rotational barriers in the oxolane ring (e.g., chair vs. twist conformations).
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., configuration of the hydroxyoxolane moiety) .
- DFT Calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to compare with experimental data .
Q. What methodologies are effective for studying the compound’s mechanism of action in enzyme inhibition?
- Experimental Design :
- Molecular Docking : Use AutoDock Vina to predict binding poses in COX-2 or kinase active sites (focus on hydrogen bonding with the hydroxyoxolane group).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.
- Mutagenesis Studies : Engineer enzyme variants (e.g., Ala-scanning) to identify critical residues for interaction .
Q. How to design structure-activity relationship (SAR) studies for derivatives with enhanced pharmacokinetic properties?
- SAR Framework :
- Scaffold Modifications : Replace ethoxy with methoxy or halogenated groups to alter lipophilicity (logP calculations via ChemDraw).
- Prodrug Strategies : Synthesize ester prodrugs of the hydroxyoxolane group to improve oral bioavailability.
- In Vitro ADME : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .
Data Contradiction and Validation
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Validation Protocol :
- Free Energy Perturbation (FEP) : Refine docking models by incorporating solvent effects and flexible binding pockets.
- Dose-Response Curves : Repeat assays with stricter controls (e.g., ATP concentration in kinase assays).
- Orthogonal Assays : Confirm COX-2 inhibition using a fluorescent prostaglandin assay alongside traditional ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
